molecular formula C41H60GdN4Na3O14 B12779759 Gadocoletic acid trisodium CAS No. 280776-87-6

Gadocoletic acid trisodium

Cat. No.: B12779759
CAS No.: 280776-87-6
M. Wt: 1059.2 g/mol
InChI Key: NVTJTBIZBDPGPJ-RZGFXQKNSA-H
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Description

Gadocoletic acid is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) for coronary angiography. It is known for its high relaxivity and prolonged intravascular retention, making it an effective agent for enhancing the visibility of blood vessels during MRI scans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadocoletic acid is synthesized by conjugating a gadolinium ion with a deoxycholic acid substituent. The process involves the chelation of gadolinium with a DTPA (diethylenetriaminepentaacetic acid) moiety, followed by the attachment of the deoxycholic acid .

Industrial Production Methods

Industrial production of gadocoletic acid involves large-scale synthesis using high-performance liquid chromatography (HPLC) and inductively coupled plasma atomic emission spectrometry (ICP-AES) to ensure purity and consistency. The compound is then formulated into a trisodium salt for medical use .

Chemical Reactions Analysis

Types of Reactions

Gadocoletic acid primarily undergoes chelation reactions due to the presence of the gadolinium ion. It can also participate in substitution reactions where the deoxycholic acid moiety can be modified .

Common Reagents and Conditions

Major Products

The major product of these reactions is gadocoletic acid trisodium salt, which is used as a contrast agent in MRI .

Scientific Research Applications

Gadocoletic acid is extensively used in medical imaging, particularly for coronary angiography. Its high relaxivity and prolonged intravascular retention make it ideal for enhancing the visibility of blood vessels.

Mechanism of Action

Gadocoletic acid works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This increases the signal intensity of tissues during MRI scans, making them more visible. The gadolinium ion in gadocoletic acid is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadocoletic acid stands out due to its high relaxivity and prolonged intravascular retention, making it particularly effective for coronary angiography. Its ability to bind strongly to serum albumin also contributes to its prolonged retention in the bloodstream .

Properties

CAS No.

280776-87-6

Molecular Formula

C41H60GdN4Na3O14

Molecular Weight

1059.2 g/mol

IUPAC Name

trisodium;(2S)-2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]-5-[[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-5-oxopentanoate;gadolinium(3+)

InChI

InChI=1S/C41H66N4O14.Gd.3Na/c1-24(4-11-34(48)49)28-7-8-29-27-6-5-25-18-26(12-13-40(25,2)30(27)19-32(46)41(28,29)3)42-33(47)10-9-31(39(58)59)45(16-14-43(20-35(50)51)21-36(52)53)17-15-44(22-37(54)55)23-38(56)57;;;;/h24-32,46H,4-23H2,1-3H3,(H,42,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59);;;;/q;+3;3*+1/p-6/t24-,25-,26+,27+,28-,29+,30+,31+,32+,40+,41-;;;;/m1..../s1

InChI Key

NVTJTBIZBDPGPJ-RZGFXQKNSA-H

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)NC(=O)CC[C@@H](C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)NC(=O)CCC(C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3]

Origin of Product

United States

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